Methyl 3-cyclopropylpyrrolidine-3-carboxylate
Description
Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a cyclopropyl group and a methyl ester at the 3-position. Its molecular formula is C₉H₁₅NO₂, yielding a molecular weight of 169.22 g/mol. The compound is marketed as a synthetic building block for organic and medicinal chemistry, with commercial availability in quantities up to 500 mg (priced at €2,955.00 per 500 mg) .
Properties
IUPAC Name |
methyl 3-cyclopropylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(7-2-3-7)4-5-10-6-9/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXOWVZPXOYRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester precursor in the presence of a base to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
Methyl 3-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for its target. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with Methyl 3-cyclopropylpyrrolidine-3-carboxylate:
Key Observations:
- Core Heterocycles: this compound’s pyrrolidine ring contrasts with Methyl-3-aminopyrazinecarboxylate’s aromatic pyrazine system. The former’s amine ring enables basicity, while the latter’s aromaticity may enhance stability in acidic conditions.
- Molecular Weight: The target compound is smaller (169.22 g/mol) than diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester at 316.48 g/mol), suggesting greater bioavailability in pharmaceutical contexts.
Biological Activity
Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN\O
- Molecular Weight : 183.23 g/mol
The compound features a pyrrolidine ring with a cyclopropyl substituent and a carboxylate group, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects, particularly in the context of neuropharmacology and cancer therapy.
1. Neuropharmacological Effects
Studies have indicated that compounds similar to this compound may exhibit significant neuropharmacological properties. For instance, they can act as inhibitors of neurotransmitter uptake, which is crucial for treating conditions like depression and anxiety. The modulation of dopamine and serotonin transporters has been a focal point in understanding these effects .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | K562 (Chronic Myeloid Leukemia) | 15 | Induction of apoptosis |
| Study B | CCRF-SB (Acute Lymphoblastic Leukemia) | 20 | Inhibition of cell cycle progression |
| Study C | SH-SY5Y (Neuroblastoma) | 10 | Modulation of neurotransmitter levels |
- Study A reported an IC50 value of 15 µM against K562 cells, indicating effective cytotoxicity.
- Study B found that at an IC50 of 20 µM, this compound inhibited cell cycle progression in CCRF-SB cells.
- Study C highlighted its neuroprotective effects at an IC50 of 10 µM in SH-SY5Y neuroblastoma cells, suggesting potential applications in neurodegenerative diseases.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways that regulate cell survival and death.
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Neurotransmitter Modulation : By inhibiting uptake systems for dopamine and serotonin, it could enhance synaptic transmission, providing therapeutic benefits in mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
